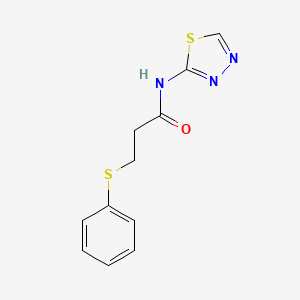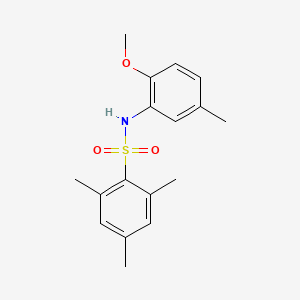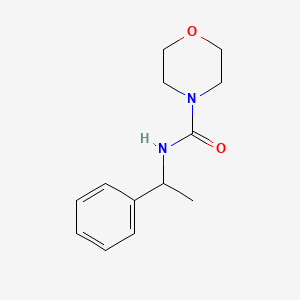
N,N'-bis(2-ethyl-6-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is characterized by the presence of two ethyl and two methyl groups attached to phenyl rings, which are further connected to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide typically involves the reaction of 2-ethyl-6-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
2-ethyl-6-methylaniline+oxalyl chloride→N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide
Industrial Production Methods
Industrial production of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the compound.
Scientific Research Applications
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its ability to undergo electrophilic substitution reactions also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-ethylphenyl)ethanediamide
- N,N’-bis(2-methylphenyl)ethanediamide
- N,N’-bis(2-ethyl-6-methylphenyl)propanediamide
Uniqueness
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is unique due to the presence of both ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-bis(2-ethyl-6-methylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-15-11-7-9-13(3)17(15)21-19(23)20(24)22-18-14(4)10-8-12-16(18)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
MMRKNANDXFUHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=O)NC2=C(C=CC=C2CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14960054.png)
![1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960063.png)

![N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960079.png)
![3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960083.png)
![3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960095.png)
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B14960107.png)
![2-[(2,2-Dimethylbutanoyl)amino]benzamide](/img/structure/B14960117.png)

![4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14960128.png)

